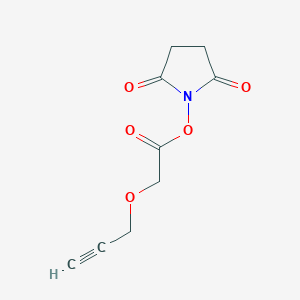

2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Propynyloxy)acetic acid-NHS-ester (PAA-NHS) is a chemical compound that belongs to the class of carboxylic acid derivatives. It is used in NHS ester bioconjugation techniques which target primary amines . NHS Ester bioconjugation with amine-containing biomolecules leads to the creation of a stable amide bond between the two target molecules .

Synthesis Analysis

Traditionally, NHS esters are synthesized by a coupling reaction of the carboxylic acid with NHS in the presence of a carbodiimide coupling agent .Molecular Structure Analysis

The molecular formula of 2-(Propynyloxy)acetic acid-NHS-ester is C9H9NO5 and its molecular weight is 211.17 g/mol. The structure of NHS esters can be transformed into site-specific protein labeling on N-terminal Cys residues .Chemical Reactions Analysis

NHS esters react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . The reactivity of NHS esters is highly dependent on the pH and on adjacent amino acids .Physical and Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are therefore somewhat soluble in water .Wissenschaftliche Forschungsanwendungen

Biotechnological Routes and Chemical Derivatives

Research on lactic acid and its derivatives highlights the potential of biotechnological routes to produce valuable chemicals from biomass, such as pyruvic acid, acrylic acid, and lactate ester. These findings suggest a trend towards greener chemical processes, possibly relevant to the synthesis and application of compounds like 2-(Propynyloxy)acetic acid-NHS-ester (Gao, Ma, & Xu, 2011).

Therapeutic Applications of Esters

Studies on caffeic acid phenethyl ester (CAPE), another ester with a diverse range of biological activities, indicate the potential of esters in inflammation and cancer therapy. The research into CAPE's molecular targets could provide insights into the therapeutic potentials of esters, including those structurally related to 2-(Propynyloxy)acetic acid-NHS-ester (Murtaza et al., 2014).

Environmental Impact and Acetic Acid Use

The review on the use of acetic acid and its impact on metal corrosion offers insights into the environmental considerations of acetic acid derivatives, including their potential corrosive effects and the importance of understanding their interactions with different materials (Key, 2014).

Wirkmechanismus

Target of Action

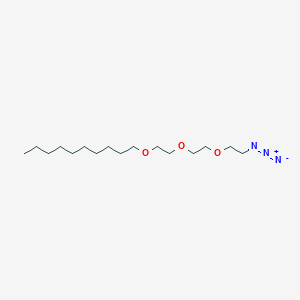

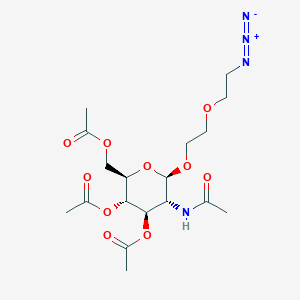

The primary targets of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate, also known as 2-(Propynyloxy)acetic acid-NHS-ester, are biomolecules containing azide groups . The compound is a Click Chemistry reagent with a propargyl group and an NHS ester group . The propargyl group can react with these azide-containing biomolecules .

Mode of Action

The compound interacts with its targets through a copper-catalyzed Click Chemistry reaction . The NHS ester group in the compound is an amine-reactive group, which can be used for derivatizing peptides, antibodies, and amine-coated surfaces .

Biochemical Pathways

The compound affects the biochemical pathways involving the modification of peptides, antibodies, and amine-coated surfaces . The propargyl group in the compound reacts with azide groups in biomolecules, leading to the formation of a stable triazole ring .

Pharmacokinetics

The compound’s hydrophilic peg spacer may increase its solubility in aqueous media , potentially influencing its bioavailability.

Result of Action

The result of the compound’s action is the modification of biomolecules containing azide groups . This can be used for various purposes, such as the labeling of proteins or the immobilization of biomolecules on surfaces .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the Click Chemistry reaction . Additionally, the compound should be stored at -20°C to maintain its stability .

Zukünftige Richtungen

The use of NHS esters in bioconjugation reactions has been expanding, with research focusing on improving the efficiency and selectivity of these reactions . NHS esters are promising reactivity-based probes and chemical scaffolds for covalent ligand discovery . They are also being used in the development of novel organic synthesis to solve the problems of traditional linker technology .

Biochemische Analyse

Biochemical Properties

The propargyl group of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate can react with biomolecules containing azide group via copper catalyzed Click Chemistry reaction . The NHS ester is an amine reactive group which can be used for derivatizing peptides, antibodies, amine coated surfaces, etc .

Cellular Effects

The exact cellular effects of this compound are not well-documented in the literature. Given its ability to react with biomolecules containing azide groups, it can potentially influence cell function by modifying the structure and function of these biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with biomolecules containing azide groups via a copper catalyzed Click Chemistry reaction . This reaction can lead to changes in the structure and function of these biomolecules, potentially influencing cellular processes such as signal transduction, gene expression, and metabolism .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-prop-2-ynoxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-5-14-6-9(13)15-10-7(11)3-4-8(10)12/h1H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHYEJZRFPVDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)